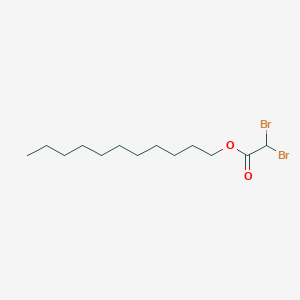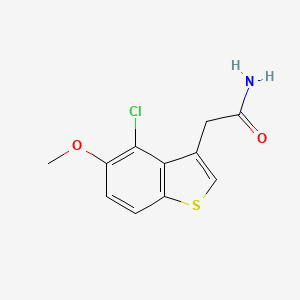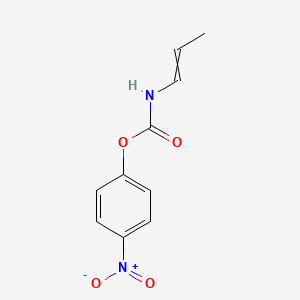![molecular formula C6H12AsNO B14380863 3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile CAS No. 87993-16-6](/img/structure/B14380863.png)
3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile is an organoarsenic compound with the molecular formula C6H12AsNO. This compound contains a total of 21 atoms, including 12 hydrogen atoms, 6 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . The structure of this compound includes a nitrile group, a hydroxyl group, and an arsenic atom bonded to a methyl group and a hydroxyethyl group .
Métodos De Preparación
The synthesis of 3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile involves several steps, typically starting with the preparation of the hydroxyethyl and methylarsanyl intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound .
Análisis De Reacciones Químicas
3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of arsenic oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the nitrile group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: Researchers study its effects on biological systems to understand the behavior of arsenic-containing compounds.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, affecting their function and leading to various biological effects. The pathways involved may include disruption of cellular processes and induction of oxidative stress .
Comparación Con Compuestos Similares
Similar compounds to 3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile include other organoarsenic compounds such as:
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.
Arsenocholine: Another organoarsenic compound with a structure similar to choline.
Dimethylarsinic acid: A common metabolite of inorganic arsenic in biological systems.
Compared to these compounds, this compound is unique due to its specific structure, which includes a nitrile group and a hydroxyethyl group bonded to arsenic .
Propiedades
Número CAS |
87993-16-6 |
|---|---|
Fórmula molecular |
C6H12AsNO |
Peso molecular |
189.09 g/mol |
Nombre IUPAC |
3-[2-hydroxyethyl(methyl)arsanyl]propanenitrile |
InChI |
InChI=1S/C6H12AsNO/c1-7(4-6-9)3-2-5-8/h9H,2-4,6H2,1H3 |
Clave InChI |
BYUIPQGDNIWTIH-UHFFFAOYSA-N |
SMILES canónico |
C[As](CCC#N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14380785.png)


![3-(4-Nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole](/img/structure/B14380791.png)

![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14380798.png)

![1-Ethyl-1,5,6,7-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14380820.png)

![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)

![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
